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molecular formula INa B1247706 Sodium iodide I 123 CAS No. 41927-88-2

Sodium iodide I 123

Cat. No. B1247706
M. Wt: 145.89536 g/mol
InChI Key: FVAUCKIRQBBSSJ-VVUPZWBASA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728835

Procedure details

In an atmosphere of argon, phthalimide (150 mg, 1.0 mmol) was dissolved in THF (10 ml) to which was subsequently added sodium hydride (44 mg, 60%, 1.1 mmol) at room temperature. After 40 minutes of stirring at the same temperature, to this was added a DMF solution (5 ml) containing 4-chloromethyl-N-(2-methoxyphenyl)benzamide (276 mg, 1.0 mmol) and a catalytically effective amount of sodium iodide. After 2 hours of stirring at 80° C. and subsequent removal of the solvent by evaporation, the resulting residue was mixed with water (10 ml) and extracted with an ethyl acetate-methylene chloride (1:2) mixture solution. The resulting organic layer was washed with water and saturated brine and dried on anhydrous magnesium sulfate. Thereafter, the solvent was removed by evaporation, and the resulting residue was subjected to a silica gel column chromatography (methylene chloride-ether:hexane=2:1) and then washed with ether to obtain 300 mg (77.6%) of the title compound in the form of colorless solid.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step Two
Name
4-chloromethyl-N-(2-methoxyphenyl)benzamide
Quantity
276 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
77.6%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[H-].[Na+].Cl[CH2:15][C:16]1[CH:32]=[CH:31][C:19]([C:20]([NH:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[O:29][CH3:30])=[O:21])=[CH:18][CH:17]=1.[I-].[Na+]>C1COCC1.CN(C=O)C>[CH3:30][O:29][C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[NH:22][C:20](=[O:21])[C:19]1[CH:18]=[CH:17][C:16]([CH2:15][N:5]2[C:1](=[O:11])[C:2]3=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]3[C:4]2=[O:6])=[CH:32][CH:31]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
44 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
4-chloromethyl-N-(2-methoxyphenyl)benzamide
Quantity
276 mg
Type
reactant
Smiles
ClCC1=CC=C(C(=O)NC2=C(C=CC=C2)OC)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After 40 minutes of stirring at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
After 2 hours of stirring at 80° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
subsequent removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
ADDITION
Type
ADDITION
Details
the resulting residue was mixed with water (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with an ethyl acetate-methylene chloride (1:2) mixture solution
WASH
Type
WASH
Details
The resulting organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was removed by evaporation
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC1=C(C=CC=C1)NC(C1=CC=C(C=C1)CN1C(C=2C(C1=O)=CC=CC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 77.6%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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